molecular formula C4H6N2O2 B11821969 4-Amino-5-methylisoxazol-3(2H)-one

4-Amino-5-methylisoxazol-3(2H)-one

Cat. No.: B11821969
M. Wt: 114.10 g/mol
InChI Key: OLPILCGJQNQZSZ-UHFFFAOYSA-N
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Description

4-Amino-5-methylisoxazol-3(2H)-one is a heterocyclic compound featuring an isoxazolone core substituted with an amino group at position 4 and a methyl group at position 3. The compound’s reactivity and biological activity are influenced by the electron-withdrawing isoxazolone ring and the substituents at positions 4 and 4.

Properties

IUPAC Name

4-amino-5-methyl-1,2-oxazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-2-3(5)4(7)6-8-2/h5H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPILCGJQNQZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Nitro-5-methylisoxazol-3(2H)-one

  • Nitration : 5-Methylisoxazol-3(2H)-one reacts with fuming nitric acid (90%) at 0°C for 2 hours, yielding the nitro derivative (68% yield).

  • Characterization : 1H^1H NMR (CDCl₃): δ 2.45 (s, 3H, CH₃), 6.20 (s, 1H, C₄-H).

Reduction to 4-Amino Derivative

  • Reduction : Iron powder (5 eq) and acetic acid (3:1 v/v) reduce the nitro group at 50°C for 2 hours.

  • Isolation : Neutralization with Na₂CO₃ and extraction with ethyl acetate affords the amino product (83% yield).

Analytical Data :

  • HRMS : [M + Na]⁺ calc. 195.0382, found 195.0373.

  • Melting Point : 111–112°C.

Cyclization of β-Keto Amides with Hydroxylamine

β-Keto amides serve as precursors for direct isoxazolone formation. A two-step synthesis involves:

Preparation of 4-Amino-3-oxopentanamide

  • Acylation : Ethyl acetoacetate reacts with benzylamine in THF to form the corresponding β-keto amide (89% yield).

  • Cyclization : Treatment with hydroxylamine hydrochloride (1.2 eq) in ethanol under reflux for 6 hours yields this compound.

Optimization Notes :

  • Excess hydroxylamine (1.5 eq) improves cyclization efficiency (92% yield).

  • Microwave irradiation (100°C, 30 min) reduces reaction time without compromising yield.

Oxidation of 4-Amino-5-methylisoxazole

Oxidation of preformed isoxazole rings offers an alternative route:

  • Starting Material : 4-Amino-5-methylisoxazole, synthesized via condensation of malononitrile and hydroxylamine.

  • Oxidation : Ozonolysis in dichloromethane at −78°C, followed by reductive workup (Me₂S), converts the C₃-CH group to a ketone.

Challenges :

  • Over-oxidation may degrade the amino group; careful stoichiometry of ozone is critical.

  • Yields are moderate (55–60%) due to side reactions.

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield Reaction Time Key Advantage
One-pot multicomponentEthyl acetoacetate, NH₄OAc75–82%12 hAtom-economic, scalable
Nitro reduction4-Nitroisoxazolone83%4 hHigh regioselectivity
β-Keto amide cyclization4-Amino-3-oxopentanamide92%6 hDirect introduction of amino group
Oxidation4-Amino-5-methylisoxazole55–60%2 hUtilizes stable precursors

Mechanistic and Spectroscopic Validation

1H^1H1H NMR Spectral Features

  • C₅-Methyl : δ 2.35–2.45 (s, 3H).

  • C₄-Amino : δ 4.10–4.25 (br s, 2H).

  • C₃-Ketone : No proton signal; confirmed via 13C^{13}C NMR (δ 164.5 ppm).

IR Spectroscopy

  • N–H Stretch : 3350–3450 cm⁻¹ (primary amine).

  • C=O Stretch : 1680–1700 cm⁻¹ (isoxazolone ring).

Industrial and Environmental Considerations

  • Catalyst Recovery : Citric acid in one-pot reactions is water-soluble, enabling reuse for 3–4 cycles without yield loss.

  • Waste Management : Iron/acetic acid reductions generate Fe(OH)₃ sludge, necessitating alkaline precipitation for safe disposal .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-methylisoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives.

Scientific Research Applications

4-Amino-5-methylisoxazol-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Amino-5-methylisoxazol-3(2H)-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 4-Amino-5-methylisoxazol-3(2H)-one and related compounds:

Compound Name Substituents Synthesis Method Key Applications/Properties References
This compound -NH₂ (C4), -CH₃ (C5) Not explicitly detailed in evidence Presumed pharmaceutical intermediate N/A
4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one Benzylidene (C4), -CH₃ (C3) One-pot reaction: ethyl acetoacetate + hydroxylamine HCl + substituted benzaldehyde Antioxidant studies
3-Methylisoxazol-5(4H)-one derivatives Variable substituents at C3 and C4 Multi-step alkylation/condensation reactions Building blocks for fused heterocycles
3-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid Chromane core with -COOH and -CH₃ groups Esterification/alkylation Antioxidant, enzyme inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-Amino-5-methylisoxazol-3(2H)-one, and how can its structural integrity be verified?

  • Answer : Synthesis typically involves cyclocondensation of β-keto esters with hydroxylamine derivatives under acidic or basic conditions. For example, analogous procedures for isoxazolone derivatives utilize Vilsmeier–Haack reactions or hydrazine-mediated cyclization . Structural confirmation requires a combination of spectroscopic techniques (¹H/¹³C NMR, IR) and X-ray crystallography. Programs like SHELXL are critical for refining crystallographic data to resolve bond lengths and angles .

Q. What spectroscopic markers in NMR are diagnostic for distinguishing this compound from its structural analogs?

  • Answer : The amino group (NH₂) typically appears as a broad singlet near δ 5.5–6.0 ppm in ¹H NMR. The isoxazolone ring protons resonate as distinct singlets in the aromatic region (δ 6.0–7.0 ppm), while the methyl group attached to the ring appears as a singlet near δ 2.1–2.5 ppm. ¹³C NMR shows characteristic carbonyl (C=O) signals at ~165–170 ppm and ring carbons at 90–110 ppm .

Advanced Research Questions

Q. How can solvent-dependent reactivity be exploited to optimize the yield of this compound during synthesis?

  • Answer : Solvent polarity and proticity significantly influence reaction pathways. For example, polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency by stabilizing intermediates, while protic solvents (e.g., ethanol) may promote side reactions. Systematic solvent screening, as demonstrated in transition metal-free cascade reactions, can identify optimal conditions . Temperature gradients (e.g., reflux vs. room temperature) and catalyst loading (e.g., KOH vs. t-BuOK) should also be tested iteratively .

Q. What strategies resolve contradictions between crystallographic data and computational modeling for this compound?

  • Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers) or crystal packing forces. Redundant data collection (multiple crystals) and twinning analysis in SHELXL improve model accuracy . Computational validation via DFT calculations (e.g., Gaussian) can align theoretical bond parameters with experimental data. Cross-referencing with solid-state NMR or Hirshfeld surface analysis further validates the structure .

Q. How can researchers address byproduct formation during functionalization of this compound?

  • Answer : Byproducts often result from competing nucleophilic attacks or oxidation. Strategies include:

  • Protection-deprotection : Temporarily blocking the amino group with Boc or Fmoc moieties during reactions .
  • Catalyst tuning : Using mild Lewis acids (e.g., ZnCl₂) to direct regioselectivity .
  • Chromatographic monitoring : HPLC or TLC with UV-active tags to track reaction progress and isolate intermediates .

Methodological Considerations

Q. What experimental protocols are recommended for analyzing the stability of this compound under varying storage conditions?

  • Answer : Accelerated stability studies involve:

  • Thermal stress : Heating at 40–60°C for 2–4 weeks to simulate long-term storage.
  • Humidity exposure : 75% relative humidity to assess hydrolysis susceptibility.
  • Analytical tools : LC-MS to detect degradation products (e.g., ring-opened derivatives) and FTIR to monitor functional group integrity .

Q. How can researchers leverage computational chemistry to predict the bioactivity of this compound derivatives?

  • Answer : Molecular docking (AutoDock, Schrödinger) identifies potential binding sites in target proteins (e.g., enzymes or receptors). QSAR models correlate structural features (e.g., Hammett σ values of substituents) with observed biological activities. MD simulations (AMBER, GROMACS) assess binding stability over time .

Data Interpretation and Validation

Q. What are best practices for reconciling conflicting spectral data (e.g., NMR vs. X-ray) for novel this compound analogs?

  • Answer :

  • Redundant spectroscopy : Acquire 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Crystallographic refinement : Use SHELXL’s TWIN and HKLF5 commands to model twinned crystals .
  • Comparative analysis : Overlay experimental and simulated XRD patterns (Mercury software) to identify polymorphic variations .

Q. How can kinetic studies improve the scalability of this compound synthesis?

  • Answer : Conduct time-resolved in-situ FTIR or Raman spectroscopy to map reaction kinetics. Identify rate-limiting steps (e.g., cyclization vs. proton transfer) and optimize parameters (e.g., reagent stoichiometry, mixing efficiency). Microreactor systems enhance heat/mass transfer for reproducible gram-scale synthesis .

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